molecular formula C24H21F2N5O3 B2447562 7-(2-fluorophenyl)-3-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione CAS No. 1115336-62-3

7-(2-fluorophenyl)-3-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione

Cat. No. B2447562
CAS RN: 1115336-62-3
M. Wt: 465.461
InChI Key: VNWDKXUGHAEACR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(2-fluorophenyl)-3-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione is a useful research compound. Its molecular formula is C24H21F2N5O3 and its molecular weight is 465.461. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

  • Research has demonstrated the synthesis of various derivatives of compounds with structural similarities to the specified chemical, exploring their potential as antagonists for certain receptors or as imaging agents for specific receptors in the brain. For instance, derivatives have been synthesized for their 5-HT2 antagonist activity, showing significant potential in blocking certain serotonin receptors without notable alpha 1 antagonist activity in vivo, indicating specificity in their action (Watanabe et al., 1992).

  • Another study focused on the synthesis of a candidate for imaging dopamine D4 receptors, highlighting the importance of specific substituents for radioactivity and potential applications in neurological research (Eskola et al., 2002).

Antimicrobial and Anticonvulsant Activities

  • Research into dithiocarbamate derivatives bearing thiazole/benzothiazole rings, structurally related to the specified compound, has shown that such compounds possess significant antimicrobial activity. This suggests potential applications in combating microbial infections (Yurttaş et al., 2016).

  • Compounds structurally similar to the requested chemical have been explored for their anticonvulsant activities, providing insights into potential therapeutic applications for epilepsy and other seizure disorders. These studies often focus on the modification of the compound's structure to enhance its efficacy and reduce toxicity (Obniska et al., 2015).

Herbicidal and Fluorescent Properties

  • Some derivatives have been synthesized with potential herbicidal activities, indicating the broad range of applications for compounds within this chemical class. These activities are often evaluated against specific plant enzymes, such as protoporphyrinogen oxidase, to assess their effectiveness and selectivity (Wang et al., 2017).

  • Additionally, research has been conducted on the luminescent properties and photo-induced electron transfer of naphthalimides with piperazine substituent, related to the structural features of the specified chemical. Such studies are crucial for developing new fluorescent probes for biological imaging and diagnostics (Gan et al., 2003).

properties

IUPAC Name

7-(2-fluorophenyl)-3-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-1,5-dihydropyrrolo[3,2-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21F2N5O3/c25-15-5-7-16(8-6-15)29-9-11-30(12-10-29)20(32)14-31-23(33)22-21(28-24(31)34)18(13-27-22)17-3-1-2-4-19(17)26/h1-8,13,27H,9-12,14H2,(H,28,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNWDKXUGHAEACR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CN3C(=O)C4=C(C(=CN4)C5=CC=CC=C5F)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21F2N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(2-fluorophenyl)-3-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione

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